(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, a cyano group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.
Introduction of the Cyano Group: The phenoxyphenyl intermediate is then reacted with a cyanating agent, such as sodium cyanide, to introduce the cyano group.
Formation of the Chlorinated Phenyl Ring: The chlorinated phenyl ring is synthesized separately through the chlorination of a suitable benzene derivative.
Coupling Reaction: The final step involves the coupling of the chlorinated phenyl ring with the cyano-phenoxyphenyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, contributes to its high stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O2/c24-20-10-9-17(23(25,26)27)13-21(20)29-22(30)16(14-28)11-15-5-4-8-19(12-15)31-18-6-2-1-3-7-18/h1-13H,(H,29,30)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDZLMEHMBFQP-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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